5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with other organic compounds . For instance, 2-Chloromethyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine can be prepared by reacting 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol via transesterification .
Molecular Structure Analysis
The molecular structure of “5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine” consists of a thieno[3,4-b][1,4]dioxine core with two chlorine atoms attached at the 5 and 7 positions . The molecular formula is C6H4Cl2O2S .
Scientific Research Applications
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Polymer Synthesis
- Application Summary : 2-Chloromethyl EDOT, a derivative of 2,3-dihydrothieno[3,4-b][1,4]dioxine, is used as a key building block for the incorporation of EDOT (3,4-ethylenedioxythio-phene) into copolymers .
- Results/Outcomes : The result is a conjugated polymer, which has applications in various fields such as organic electronics due to its conductive properties .
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Solvatochromic Studies
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Synthesis of Conducting Polymers
- Application Summary : 2,5-Dibromo-3,4-ethylenedioxythiophene (DBEDOT), a derivative of 2,3-dihydrothieno[3,4-b][1,4]dioxine, is used in the synthesis of highly conducting poly (3,4-ethylenedioxythiophene) (PEDOT) polymer .
- Method of Application : The polymer is formed by solid-state polymerisation of DBEDOT .
- Results/Outcomes : The resulting PEDOT polymer has a high degree of order and is used widely in organic-light emitting diodes and polymer field effect transistors .
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Electrochromic Devices
- Application Summary : DBEDOT is used as a monomer in the synthesis of PEDOT polymer which are used in electrochromic devices .
- Method of Application : Polymerisation of DBEDOT can take place under very gentle conditions in the absence of external agents or catalysts .
- Results/Outcomes : The resulting PEDOT polymer is used in electrochromic devices .
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Synthesis of Poly(sulfobetaine-3,4-ethylenedioxythiophene) (PSBEDOT)
- Application Summary : 2-Chloromethyl EDOT, a derivative of 2,3-dihydrothieno[3,4-b][1,4]dioxine, is used as an intermediate during the multi-step synthesis of PSBEDOT, a conjugated polymer .
- Method of Application : The specific methods of application or experimental procedures would depend on the type of copolymer being synthesized. Typically, this involves a polymerization reaction under controlled conditions .
- Results/Outcomes : The result is a conjugated polymer, which has applications in various fields due to its conductive properties .
properties
IUPAC Name |
5,7-dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJXEABHQWNIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623270 | |
Record name | 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
CAS RN |
225518-49-0 | |
Record name | 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-3,4-ethylenedioxythiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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